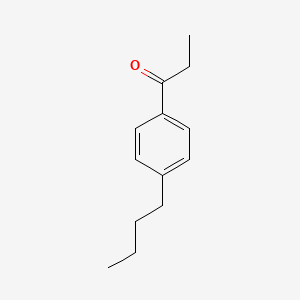

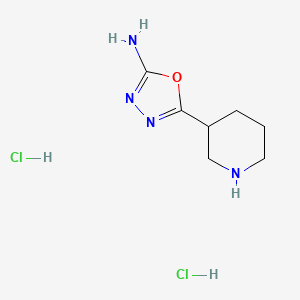

![molecular formula C13H15N3O2S B2927258 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340887-09-3](/img/structure/B2927258.png)

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide” is a type of sulfonamide linked to a pyridine ring, which is a six-membered ring with one nitrogen atom, and a dimethylphenyl group . Sulfonamides are a group of compounds known for their antibiotic properties, while pyridine and phenyl groups are common structures in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-aminopyrimidines, have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Applications De Recherche Scientifique

Synthesis and Characterization

The relevance of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide and similar compounds is significant in the development of pharmaceuticals and materials science. For instance, the study of crystal structures such as pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals insights into hydrogen bonding and molecular packing, indicating potential for drug design and crystal engineering applications (Balasubramani, Muthiah, & Lynch, 2007). Similarly, the study of sulfonamides like sulfamethazine in solvates form contributes to understanding the physicochemical properties that impact drug development and solvate stability (Patel & Purohit, 2017).

Material Science

In material science, compounds containing sulfonamide groups have been utilized in the synthesis of novel materials. For example, soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing high thermal stability and unique electrical properties, making them suitable for advanced material applications such as flexible and strong films with low dielectric constants (Liu et al., 2013).

Catalysis and Chemical Reactions

The utility of sulfonamide-based compounds extends into catalysis and synthesis of heterocyclic compounds. For instance, sulfonic acid functionalized pyridinium chloride has been used as an efficient catalyst for the solvent-free synthesis of complex organic molecules, showcasing the versatility of sulfonamide derivatives in facilitating chemical transformations (Moosavi‐Zare et al., 2013).

Antibacterial and Antimicrobial Applications

Synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant potential in antimicrobial and antibacterial applications. These compounds have demonstrated high activities, indicating their usefulness as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Moreover, the synthesis and evaluation of novel sulfonamides for their anticancer and antimicrobial properties further emphasize the role of these compounds in medicinal chemistry (Debbabi et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that such compounds can interact with their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, leading to downstream effects.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The interaction of similar compounds with their targets can lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide. These factors can include pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-(3,4-dimethylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9-5-6-11(8-10(9)2)16-13-12(19(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAHXMPPNPYLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)

![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2927181.png)

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)